molecular formula C14H12O3 B100282 4-Biphenylyl methyl carbonate CAS No. 17175-08-5

4-Biphenylyl methyl carbonate

Cat. No.: B100282
CAS No.: 17175-08-5
M. Wt: 228.24 g/mol
InChI Key: RANTWTKWHLPURZ-UHFFFAOYSA-N
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Description

4-Biphenylyl methyl carbonate: is an organic compound with the molecular formula C14H12O3. It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their reactivity and versatility. This compound is known for its unique structure, which includes a biphenyl group attached to a carbonic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fischer Esterification: One common method to synthesize carbonic acid methylbiphenyl-4-yl ester is through Fischer esterification. This involves reacting biphenyl-4-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

    Acyl Chloride Method: Another method involves converting biphenyl-4-carboxylic acid to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with methanol to form the ester.

Industrial Production Methods: In industrial settings, the production of carbonic acid methylbiphenyl-4-yl ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: 4-Biphenylyl methyl carbonate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield biphenyl-4-carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Transesterification: This compound can participate in transesterification reactions where the ester group is exchanged with another alcohol in the presence of a catalyst.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohol and a catalyst like sodium methoxide.

Major Products:

    Hydrolysis: Biphenyl-4-carboxylic acid and methanol.

    Reduction: Biphenyl-4-methanol.

    Transesterification: New ester and methanol.

Scientific Research Applications

Chemistry: 4-Biphenylyl methyl carbonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: While specific biological applications are less common, esters like this one are often explored for their potential in drug development due to their ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. Its unique structure imparts desirable properties to the final products, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action for carbonic acid methylbiphenyl-4-yl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    Ethyl biphenyl-4-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    Biphenyl-4-carboxylic acid: The parent acid of the ester.

    Methyl benzoate: A simpler ester with a single benzene ring instead of a biphenyl group.

Uniqueness: 4-Biphenylyl methyl carbonate is unique due to its biphenyl structure, which imparts distinct physical and chemical properties compared to simpler esters

Properties

IUPAC Name

methyl (4-phenylphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14(15)17-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANTWTKWHLPURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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